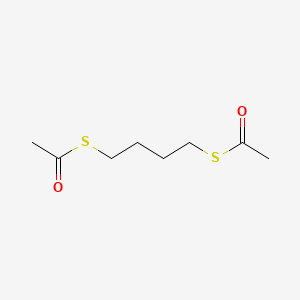

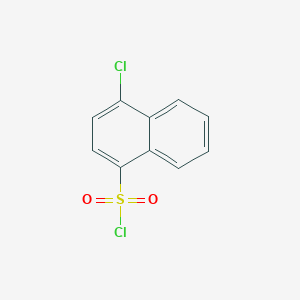

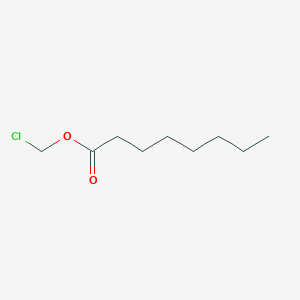

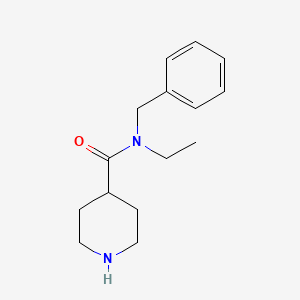

![molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6](/img/structure/B1606681.png)

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Übersicht

Beschreibung

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-chloro-3-[(4-methoxybenzyl)oxy]benzaldehyde, is a compound belonging to the class of arylaldehydes. It is an organic compound with a molecular formula of C13H11ClO2. It is a pale yellow solid with a faint odor and is insoluble in water. It is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and its derivatives have demonstrated significant potential in anticancer research. A study by Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives, including 2-[(4-chlorobenzyl)oxy]benzaldehyde, and tested them against the HL-60 cell line. The findings indicated significant anticancer activity at concentrations of 1-10 microM, with the compounds inducing cell apoptosis and arresting cell cycle progression at the G2/M phase (Lin et al., 2005).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been studied extensively. Özay et al. (2013) synthesized a compound involving a related structure and characterized it using various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. The structural analysis was determined by X-ray analysis, providing insights into the molecular composition and arrangement (Özay et al., 2013).

Antibacterial and Antileishmanial Activities

The derivative 4-((1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-yl)methoxy)-3-methoxybenzaldehyde synthesized in a study by Celik et al. (2021) showed antibacterial activity against various bacteria types. The compound was tested using the microdilution broth method, and it demonstrated effectiveness at different concentrations, although it was not effective against leishmania species at the tested concentrations (Celik et al., 2021).

Catalytic and Photocatalytic Applications

Derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been investigated for their potential in catalytic and photocatalytic applications. For instance, Tandon et al. (2006) explored the oxidation of aromatic aldehydes, including 4-hydroxy, 3-methoxybenzaldehyde, in the presence of ruthenium (III) chloride. This study provided insights into the selective oxidation processes involving these compounds (Tandon et al., 2006).

Antioxidant Activity

Research by Rijal et al. (2022) involved the synthesis and evaluation of the antioxidant activity of derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The study synthesized compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde and tested their antioxidant activities using the DPPH method, comparing them with a positive control (Rijal et al., 2022).

Non-Peptide Molecular Antagonists

In the field of drug design and pharmacology, derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been synthesized as potential non-peptide small molecular antagonists. Bi (2015) presented the synthesis and characterization of benzamide derivatives from the compound, indicating their potential application in therapeutic drug development (Bi, 2015).

Molecular and Electronic Analysis

Studies have also focused on the molecular and electronic properties of these compounds. Beytur and Avinca (2021) synthesized heterocyclic derivatives and performed a comprehensive analysis of their molecular, electronic, nonlinear optical, and spectroscopic properties using DFT calculations and experimental methods (Beytur & Avinca, 2021).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde derivatives are crucial for understanding their potential applications. Research by Sinha et al. (2021) focused on the synthesis of these compounds and their complexation, providing insights into their molecular structure and potential biological activities (Sinha et al., 2021).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOBGNSGZATOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358089 | |

| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde | |

CAS RN |

423156-83-6 | |

| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

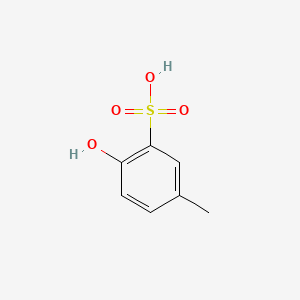

![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)